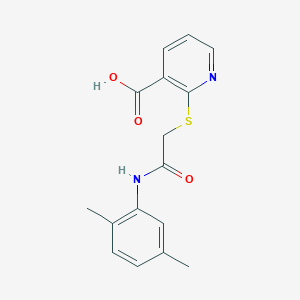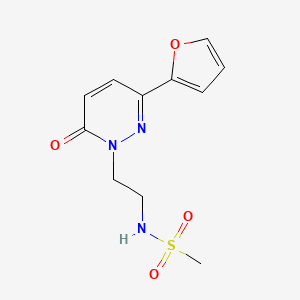![molecular formula C16H13N3OS3 B2418739 N-((2-(methylthio)benzo[d]thiazol-5-yl)carbamothioyl)benzamide CAS No. 476274-92-7](/img/structure/B2418739.png)
N-((2-(methylthio)benzo[d]thiazol-5-yl)carbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(methylthio)benzo[d]thiazol-5-yl)carbamothioyl)benzamide, also known as MBTBC, is a chemical compound that has been widely studied for its potential use in scientific research. MBTBC is a thiazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives, including the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties . They can inhibit the growth of or destroy microorganisms, making them potentially useful in the treatment of infectious diseases.
Antifungal Activity
These compounds have also demonstrated antifungal properties . This suggests potential applications in treating fungal infections.
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral activity . This means they could potentially be used in the treatment of viral infections.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown promising antitumor and cytotoxic activities . This suggests they could be used in the development of new anticancer drugs.
Anti-inflammatory Activity
These compounds have been found to have anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation.
Neuroprotective Activity
Thiazole derivatives have shown neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases.
Anticonvulsant Activity
These compounds have demonstrated anticonvulsant properties . This suggests they could potentially be used in the treatment of seizure disorders.
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into prostaglandins .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound could potentially exhibit a range of effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
N-[(2-methylsulfanyl-1,3-benzothiazol-5-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS3/c1-22-16-18-12-9-11(7-8-13(12)23-16)17-15(21)19-14(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOLMTDELWBTNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC(=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2418657.png)



![ethyl 2-(8-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2418665.png)


![2-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2418669.png)
![4-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2418671.png)
![1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2418672.png)
![1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride](/img/no-structure.png)

